molecular formula C16H23N3O4S B486164 (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone CAS No. 825607-97-4

(4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone

Cat. No.: B486164
CAS No.: 825607-97-4
M. Wt: 353.4g/mol
InChI Key: FJVVVSIZPJFMCD-UHFFFAOYSA-N
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Description

(4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a piperazine ring, and a p-tolyl group, making it a unique structure for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of p-tolylmethanone with piperazine, followed by the introduction of a morpholinosulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Morpholinosulfonyl)piperazin-1-yl)(phenyl)methanone
  • (4-(Morpholinosulfonyl)piperazin-1-yl)(methyl)methanone
  • (4-(Morpholinosulfonyl)piperazin-1-yl)(ethyl)methanone

Uniqueness

Compared to similar compounds, (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone stands out due to its p-tolyl group, which imparts unique chemical and physical properties. This structural feature can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Biological Activity

(4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its structural features, including a piperazine ring and a morpholinosulfonyl group, suggest various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H20N2O3S. The compound features:

  • Piperazine Ring : A common motif in many pharmaceuticals that enhances biological activity.
  • Morpholinosulfonyl Group : This group may improve solubility and bioavailability.
  • p-Tolyl Group : Influences the compound's reactivity and interaction with biological targets.

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes associated with disease pathways.
  • Receptor Modulation : It can bind to various receptors, altering their activity and leading to therapeutic effects.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives, including this compound, display antibacterial properties. For example, modifications to the sulfonamide side chains can enhance activity against various bacterial strains .

Anticancer Potential

Preliminary studies suggest that compounds with similar structural motifs have shown promise in cancer treatment. The piperazine and morpholine groups may contribute to cytotoxicity against cancer cell lines by interfering with cellular signaling pathways .

Neuropharmacological Effects

Given the structural characteristics of piperazine derivatives, there is potential for this compound to exhibit neuropharmacological effects. Research into related compounds indicates they may act as anxiolytics or antidepressants .

Case Studies

  • Antibacterial Evaluation : A study evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with morpholino and sulfonamide groups showed significant inhibition zones, suggesting potential as antibacterial agents.
  • Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that modifications to the morpholino group could enhance cytotoxicity. The most potent analogs were linked to specific structural configurations that optimize binding to target proteins involved in cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
(4-(Morpholinosulfonyl)piperazin-1-yl)(methyl)methanoneC13H19N2O3SModerate antibacterialLess potent than p-tolyl analog
(4-(Morpholinosulfonyl)piperazin-1-yl)(phenyl)methanoneC14H20N2O3SHigh anticancer activityEffective against multiple cancer lines
(4-(Morpholinosulfonyl)piperazin-1-yl)(ethyl)methanoneC14H21N2O3SLow neuropharmacological effectsLimited efficacy compared to p-tolyl variant

Properties

IUPAC Name

(4-methylphenyl)-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-14-2-4-15(5-3-14)16(20)17-6-8-18(9-7-17)24(21,22)19-10-12-23-13-11-19/h2-5H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVVVSIZPJFMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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